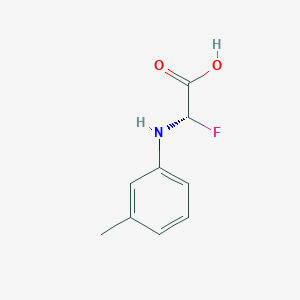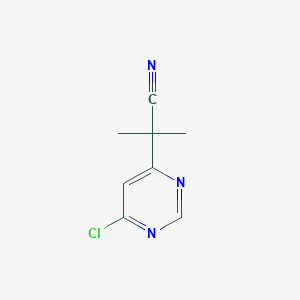
2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Cloropirimidin-4-il)-2-metilpropanonitrilo es un compuesto químico que pertenece a la clase de derivados de pirimidina. La pirimidina es un anillo aromático heterocíclico de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-Cloropirimidin-4-il)-2-metilpropanonitrilo generalmente implica la reacción de 6-cloropirimidina con 2-metilpropanonitrilo en condiciones específicas. Un método común involucra el uso de una base como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) para desprotonar el nitrilo, seguido de una sustitución nucleofílica en la posición 6 del anillo de pirimidina .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar métodos más eficientes y escalables. Por ejemplo, el uso de reactores de flujo continuo puede mejorar la eficiencia de la reacción y el rendimiento. Además, el uso de reactivos y disolventes más seguros y respetuosos con el medio ambiente es preferible en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-Cloropirimidin-4-il)-2-metilpropanonitrilo puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de cloro en la posición 6 puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.
Reacciones de condensación: Puede participar en reacciones de condensación con aldehídos o cetonas para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen aminas, tioles y alcóxidos.
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno (H₂O₂) o permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con una amina puede producir un derivado de aminopirimidina, mientras que la oxidación puede producir un óxido de pirimidina .
Aplicaciones Científicas De Investigación
2-(6-Cloropirimidin-4-il)-2-metilpropanonitrilo tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como un bloque de construcción para la síntesis de varios compuestos farmacológicamente activos, incluidos agentes anticancerígenos, antivirales y antimicrobianos.
Ciencia de materiales: Se emplea en la síntesis de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 2-(6-Cloropirimidin-4-il)-2-metilpropanonitrilo depende de su aplicación específica. En química medicinal, a menudo se dirige a enzimas o receptores involucrados en vías de enfermedades. Por ejemplo, puede inhibir la actividad de una cinasa específica o unirse a un receptor para bloquear su señalización . Los objetivos moleculares y las vías involucradas varían según el derivado y su uso previsto.
Comparación Con Compuestos Similares
Compuestos similares
(2-Amino-6-cloropirimidin-4-il)cianamida: Este compuesto comparte un núcleo de pirimidina similar pero tiene diferentes sustituyentes, lo que lleva a propiedades químicas y aplicaciones distintas.
4,6-Dicloropirimidina: Otro derivado de pirimidina con dos átomos de cloro, que puede sufrir reacciones de sustitución nucleofílica similares.
Singularidad
Su combinación de un grupo nitrilo y un anillo de cloropirimidina lo convierte en un intermedio versátil para sintetizar una amplia gama de compuestos bioactivos .
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
2-(6-chloropyrimidin-4-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H8ClN3/c1-8(2,4-10)6-3-7(9)12-5-11-6/h3,5H,1-2H3 |
Clave InChI |
XGCBXOLZPHMOKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=CC(=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


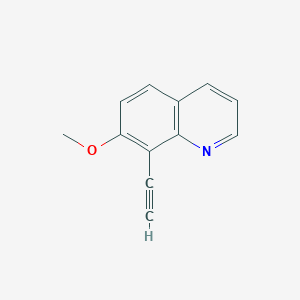
![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)

![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)
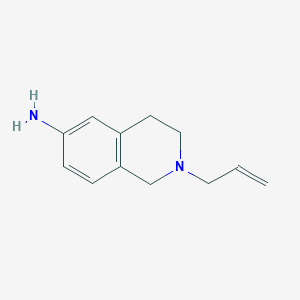

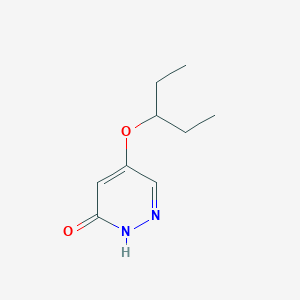
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
